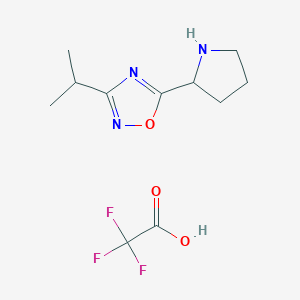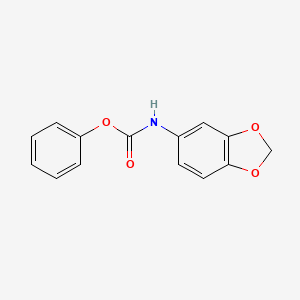
Phenyl 1,3-benzodioxol-5-ylcarbamate
Descripción general
Descripción
Phenyl 1,3-benzodioxol-5-ylcarbamate is a chemical compound with the molecular formula C14H11NO4 . Its average mass is 257.241 Da and its monoisotopic mass is 257.068817 Da . This compound is used in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of Phenyl 1,3-benzodioxol-5-ylcarbamate consists of 14 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Aplicaciones Científicas De Investigación
Organic Light-Emitting Diodes (OLEDs) and SMOLED Displays
Oxadiazole-based compounds have been extensively studied for their luminescent properties. Phenyl 1,3-benzodioxol-5-ylcarbamate is no exception. Researchers have explored its potential as a dopant in OLEDs and SMOLED displays. By carefully designing the compound, it’s possible to achieve emission across the visible spectrum—from violet to green. The electron transport properties of oxadiazole ligands contribute to their suitability for these applications .
Materials Science: Fluorescent Imaging Agents
Fluorescent imaging plays a crucial role in biological and medical research. Phenyl 1,3-benzodioxol-5-ylcarbamate, due to its unique emission properties, can serve as a fluorescent probe. Researchers can use it to visualize specific cellular components, track molecular processes, and study biological systems. Its tunable emission allows for precise targeting and detection .
Drug Discovery and Chemical Biology
The absence of 1,2,3-triazoles in nature hasn’t hindered their broad applications. Phenyl 1,3-benzodioxol-5-ylcarbamate, with its oxadiazole scaffold, can be modified to incorporate 1,2,3-triazole moieties. These derivatives may exhibit interesting biological activities. Researchers explore their potential as drug candidates, enzyme inhibitors, or bioconjugates. The compound’s electron-deficient nature and affinity for hydrogen bonding make it an intriguing scaffold for chemical biology studies .
Antitubercular Activity
Researchers have synthesized derivatives of Phenyl 1,3-benzodioxol-5-ylcarbamate, incorporating indole and pyridine moieties. These compounds were evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis (H37Ra) and Mycobacterium bovis (BCG). The results indicate potential antimycobacterial properties, making them relevant in the fight against tuberculosis .
Supramolecular Chemistry and Polymer Applications
Oxadiazole-based compounds can participate in supramolecular interactions. Researchers explore their self-assembly behavior, host-guest interactions, and polymerization. Phenyl 1,3-benzodioxol-5-ylcarbamate may find applications in designing functional materials, such as sensors, drug delivery carriers, or responsive polymers .
Catalysis and Coordination Chemistry
Boron forms a dative bond with the nitrogen lone pair in Phenyl 1,3-benzodioxol-5-ylcarbamate. This coordination chemistry has implications in catalysis. Researchers investigate its potential as a catalyst or ligand in various reactions. The compound’s stability, reactivity, and electronic properties play a crucial role in these applications .
Propiedades
IUPAC Name |
phenyl N-(1,3-benzodioxol-5-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c16-14(19-11-4-2-1-3-5-11)15-10-6-7-12-13(8-10)18-9-17-12/h1-8H,9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPWYDODWVNEQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351133 | |
| Record name | phenyl 1,3-benzodioxol-5-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 1,3-benzodioxol-5-ylcarbamate | |
CAS RN |
176906-00-6 | |
| Record name | phenyl 1,3-benzodioxol-5-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1,3-Benzodioxol-5-ylmethyl)[4-(methylthio)benzyl]amine hydrobromide](/img/structure/B3060039.png)

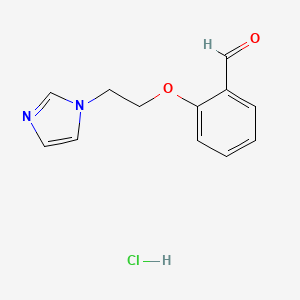
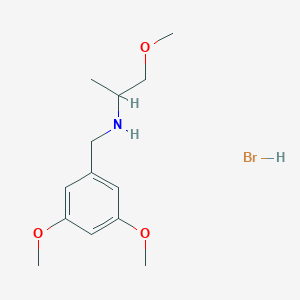

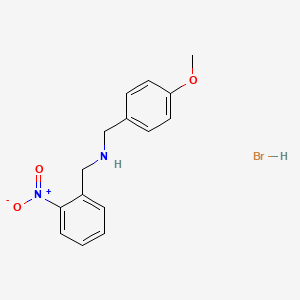
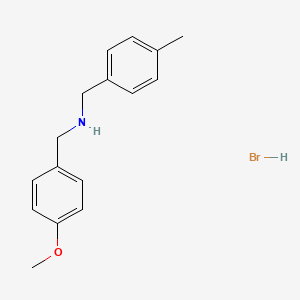
![1-[4-(Methylthio)benzyl]piperazine hydrochloride](/img/structure/B3060047.png)


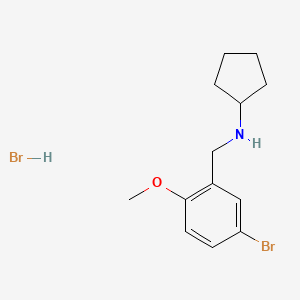
![[(3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride](/img/structure/B3060057.png)
